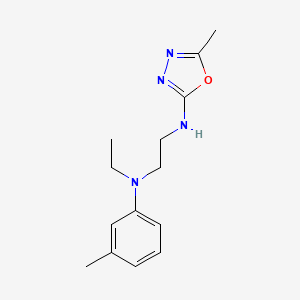

N-benzyl-3-bromo-N,4-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

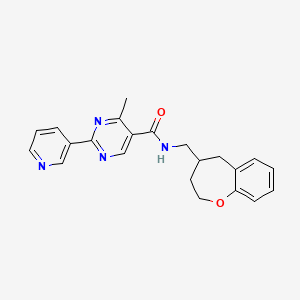

"N-benzyl-3-bromo-N,4-dimethylbenzamide" is a chemical compound of interest in various fields of chemistry and material science. Its structural components suggest potential applications in synthesis, material development, and as a precursor in organic reactions. This document delves into the synthesis, structural characteristics, and the chemical and physical properties of compounds similar to "N-benzyl-3-bromo-N,4-dimethylbenzamide" to provide a comprehensive understanding of its nature.

Synthesis Analysis

The synthesis of compounds similar to "N-benzyl-3-bromo-N,4-dimethylbenzamide" involves multi-step reactions, starting from readily available precursors. A common approach includes the bromination of corresponding benzamide derivatives followed by N-alkylation. For instance, the synthesis of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine, a compound with a similar structural motif, was achieved through a multi-step synthesis involving bromination, thioamide formation, and subsequent reduction and nucleophilic substitution reactions (Shiue, Fang, & Shiue, 2003).

Molecular Structure Analysis

The molecular structure of "N-benzyl-3-bromo-N,4-dimethylbenzamide" can be analyzed through techniques such as X-ray crystallography and spectroscopic methods. Compounds with similar structures exhibit specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their solid-state organization and properties. For example, X-ray structure characterization of antipyrine derivatives provided insights into hydrogen bond patterns and molecular packing, which are crucial for understanding the molecular structure (Saeed et al., 2020).

科学的研究の応用

Mitosis Inhibition

A study by Merlin et al. (1987) on a N-(1,1-dimethylpropynyl) benzamide series, which shares the benzamide moiety with N-benzyl-3-bromo-N,4-dimethylbenzamide, demonstrated mitosis inhibition in plant cells. The research highlighted the selective inhibition of mitosis by certain derivatives at low concentrations, suggesting potential applications in studying cell division and possibly developing herbicidal agents (Merlin et al., 1987).

Serotonin Transporter Imaging

Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a compound related to the benzamide family, as a potential serotonin transporter imaging agent. This research indicates that benzamide derivatives could be valuable in developing diagnostic tools for neurological conditions (Shiue et al., 2003).

Forensic Toxicology

Poklis et al. (2014) detailed the detection and quantification of 25B-NBOMe, a derivative of N-benzyl phenethylamines, in a case of severe intoxication. This study underscores the importance of benzamide derivatives in forensic toxicology for identifying and understanding the effects of novel psychoactive substances (Poklis et al., 2014).

Melanoma Imaging

Eisenhut et al. (2000) explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging. These compounds showed significant uptake in melanoma cells, suggesting that similar benzamide derivatives could be developed for cancer diagnosis and possibly therapy (Eisenhut et al., 2000).

特性

IUPAC Name |

N-benzyl-3-bromo-N,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-12-8-9-14(10-15(12)17)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAUYTUVZFCRDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)

![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)

![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)